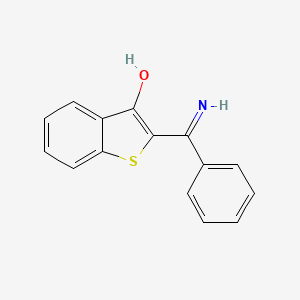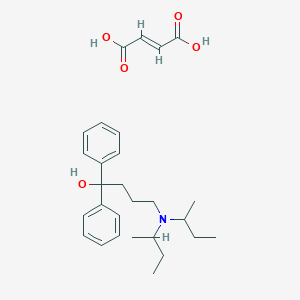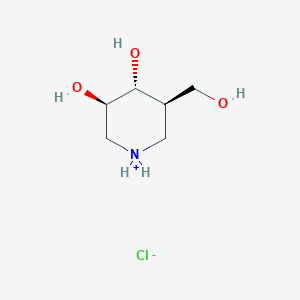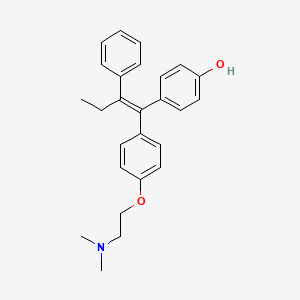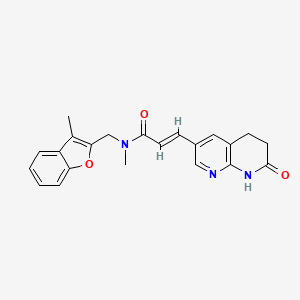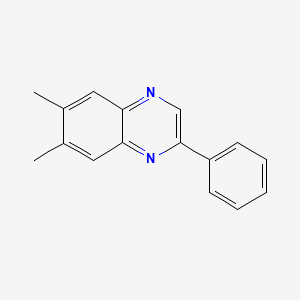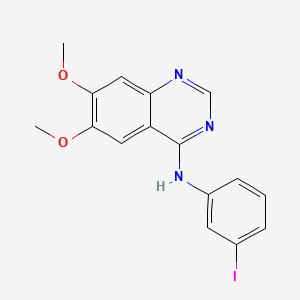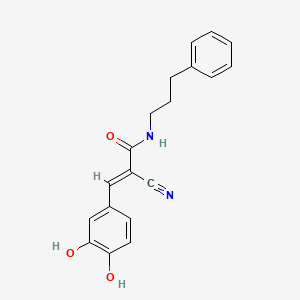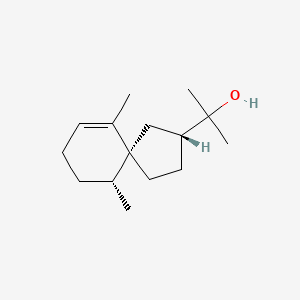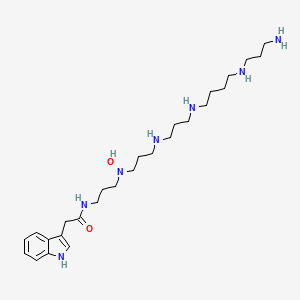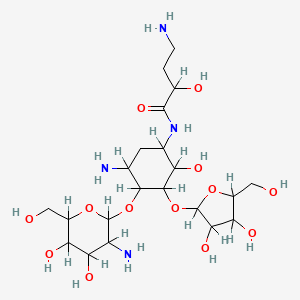
Antibiotic Z-1159-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic Z-1159-1 is a biochemical.
科学的研究の応用
Antibiotic Resistance and New Agents
Research on antibiotics like Z-1159-1 is crucial due to the continuous challenge of antibiotic resistance. Studies highlight the need for new antibacterial agents capable of inhibiting bacterial growth. Nanoparticles like ZrO2–ZnO have shown promising antibacterial activity against various bacteria, suggesting a potential pathway for developing new antibiotics (Ayanwale & Reyes-López, 2019).
Multidrug-Resistant Bacteria
The rise of multidrug-resistant gram-negative bacteria underscores the importance of novel pipeline antibiotics. Current research focuses on identifying new antibiotics with different mechanisms of action, highlighting the limited options available for treating gram-negative infections and the need for ongoing research and development (Provenzani et al., 2020).
Antibiotics in the Environment
The environmental impact of antibiotics is an area of significant concern. Research shows that antibiotics, their metabolites, or degradation products can reach terrestrial and aquatic environments, affecting environmental and other bacteria. This leads to a greater focus on the fate and impact of antibiotics in the environment (Kemper, 2008).
Antibiotic Alternatives
Exploring alternatives to traditional antibiotics has become crucial. Symposiums and research initiatives have been focused on highlighting scientific breakthroughs and novel technologies that could lead to alternatives to conventional antibiotics, particularly in animal production and health (Seal et al., 2013).
Antibiotics Bioremediation
Studies also delve into the challenges of antibiotics bioremediation, addressing the environmental sources, degradation mechanisms, health effects, and bacterial antibiotics resistance mechanisms. This is especially crucial in developing nations where antibiotic pollution is a significant issue (Kumar et al., 2019).
Nanomaterials in Antibacterial Applications
Research into ZnO nanomaterials has shown their potential as new antibacterial agents. These materials offer broad-spectrum antibacterial properties, lasting effects, and excellent biocompatibility, making them a focus for new antibacterial agents research (Jiang et al., 2020).
Antibiotic Resistance Mechanisms
Understanding and overcoming antibiotic resistance is a key area of research. Studies are exploring cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, given the growing concern around drug-resistant bacteria (Richardson, 2017).
特性
CAS番号 |
55528-52-4 |
|---|---|
製品名 |
Antibiotic Z-1159-1 |
分子式 |
C21H40N4O13 |
分子量 |
556.6 g/mol |
IUPAC名 |
4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H40N4O13/c22-2-1-8(28)19(34)25-7-3-6(23)17(37-20-11(24)15(32)13(30)9(4-26)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,26-33H,1-5,22-24H2,(H,25,34) |
InChIキー |
NRBAPKVHONIXPV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
正規SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
外観 |
Solid powder |
その他のCAS番号 |
55528-52-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Antibiotic Z-1159-1; Z-1159-1. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




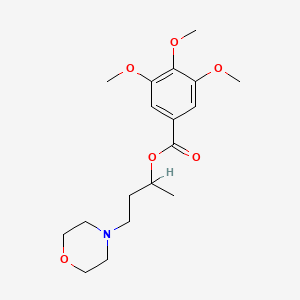
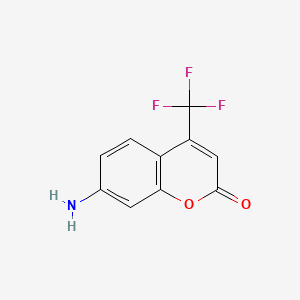
![(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one](/img/structure/B1665041.png)
